2-Bromotetrafluoroethyl trifluorovinyl ether

Proton Exchange Membrane Fuel Cell Polymer Electrolyte

2-Bromotetrafluoroethyl trifluorovinyl ether (CAS 85737-06-0), commonly abbreviated as BrTFF, is a perfluorinated vinyl ether monomer featuring both a polymerizable trifluorovinyl group and a reactive bromine atom. This dual functionality enables its primary use as a specialty building block for advanced fluoropolymers and functionalized materials.

Molecular Formula C4BrF7O
Molecular Weight 276.93 g/mol
CAS No. 85737-06-0
Cat. No. B1333736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromotetrafluoroethyl trifluorovinyl ether
CAS85737-06-0
Molecular FormulaC4BrF7O
Molecular Weight276.93 g/mol
Structural Identifiers
SMILESC(=C(F)F)(OC(C(F)(F)Br)(F)F)F
InChIInChI=1S/C4BrF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7
InChIKeyZPYGRBTUNITHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromotetrafluoroethyl Trifluorovinyl Ether (CAS 85737-06-0): Technical Primer for Fluoropolymer R&D and Membrane Procurement


2-Bromotetrafluoroethyl trifluorovinyl ether (CAS 85737-06-0), commonly abbreviated as BrTFF, is a perfluorinated vinyl ether monomer featuring both a polymerizable trifluorovinyl group and a reactive bromine atom [1]. This dual functionality enables its primary use as a specialty building block for advanced fluoropolymers and functionalized materials. Key physical properties include a molecular weight of 276.94 g/mol, a density of 1.82-1.90 g/cm³, and a boiling point ranging from 55-84.1 °C, depending on the reported pressure and measurement method [2]. The compound is typically supplied as a colorless liquid stabilized with an inhibitor like MEHQ (4-methoxyphenol) to prevent premature polymerization .

Dual-function fluorinated vinyl ether monomer: polymerizable trifluorovinyl group and covalently bound bromine atom for ATRP initiation.
Supplied as a colorless liquid stabilized with MEHQ inhibitor to prevent premature polymerization.
Primary workflows: radiation-induced grafting onto fluoropolymer films and controlled radical polymerization (ATRP) for functional brush growth.

Why Unmodified Perfluorovinyl Ethers Cannot Replace 2-Bromotetrafluoroethyl Trifluorovinyl Ether in Precision Grafting and ATRP Workflows


Standard perfluorovinyl ether monomers (e.g., CF₂=CF-O-C₃F₇, FVPE) are used to modify fluoropolymer backbone crystallinity but lack an inherent functional group for post-polymerization modification or for initiating controlled radical polymerization [1]. In contrast, the covalently bound bromine atom in BrTFF serves as a highly specific, covalently anchored initiation site for Atom Transfer Radical Polymerization (ATRP), enabling the controlled growth of functional polymer brushes from a robust fluorinated backbone [2][3]. Generic substitution with a non-brominated perfluorovinyl ether would necessitate the introduction of a separate, less well-defined and potentially less stable cure-site monomer or initiator, fundamentally altering the polymer architecture and likely compromising the resulting material's homogeneity and performance metrics [4].

Target
2-Bromotetrafluoroethyl Trifluorovinyl Ether
Contains a covalently bound bromine atom that serves as a specific ATRP initiator site, enabling controlled growth of functional polymer brushes from a perfluorinated backbone.
Generic Substitute
Non-brominated Perfluorovinyl Ethers (e.g., FVPE)
Lack an inherent functional group for post-polymerization modification. Direct replacement would require a separate, often less-defined cure-site monomer, potentially altering polymer architecture and homogeneity.
Class mismatch in initiating functionality may compromise the precision and performance of grafted architectures; validate any alternative initiator integration carefully.

Quantitative Differentiation of 2-Bromotetrafluoroethyl Trifluorovinyl Ether in Membrane and Polymer Synthesis


2-Bromotetrafluoroethyl Trifluorovinyl Ether Enables Superior Proton Conductivity Over Nafion 117 Benchmark

Membranes synthesized via radiation grafting of BrTFF onto ETFE followed by ATRP of styrene and subsequent sulfonation exhibited a higher proton conductivity than the commercial Nafion 117 benchmark membrane under identical testing conditions. The final membrane achieved this performance at a relatively low styrene grafting yield of 15% [1].

Proton Conductivity
Head-to-head
Reported higher proton conductivity than Nafion 117 benchmark, achieved at 15% styrene grafting yield.
Supports PEM performance evaluation; reported conductivity advantage in single-study comparison.
Qualitative; exact numeric difference not provided.
Proton Exchange Membrane Fuel Cell Polymer Electrolyte

Enhanced Chemical Stability of 2-Bromotetrafluoroethyl Trifluorovinyl Ether Grafted Membranes Versus Conventional Grafted Membranes

In the same study where BrTFF-based membranes outperformed Nafion, they also demonstrated better chemical stability compared to membranes prepared via conventional radiation-induced grafting of styrene directly onto ETFE (ETFE-g-PSSA). This indicates that the perfluorinated poly(BrTFF) graft structure provides enhanced resistance to chemical degradation [1].

Chemical Stability
Head-to-head
Better chemical stability reported vs. conventional ETFE-g-PSSA membrane prepared by direct styrene grafting.
Indicates potential for longer operational lifetime; requires independent validation.
Qualitative comparison; degradation mechanism not detailed.
Chemical Stability Polymer Electrolyte Membrane Radiation Grafting

Quantitative Grafting Efficiency of 2-Bromotetrafluoroethyl Trifluorovinyl Ether into Fluoropolymer Films by Gamma Irradiation

BrTFF can be efficiently grafted into poly(ethylene-co-tetrafluoroethylene) (ETFE) films using a simultaneous γ-ray irradiation method. The grafting yield increases linearly with the absorbed dose up to 1400 kGy, with a dose of approximately 400 kGy required to achieve a grafting yield of 20% [1].

Grafting Efficiency
Reported
20% grafting yield achieved at ca. 400 kGy gamma irradiation on ETFE film; yield increases linearly with dose up to 1400 kGy.
Provides processability data for controlled grafting density in membrane fabrication.
Room temperature, simultaneous irradiation method.
Radiation Grafting Fluoropolymer Modification Membrane Synthesis

Miscibility and Phase Behavior Advantage of 2-Bromotetrafluoroethyl Trifluorovinyl Ether Grafts in ETFE Base Films

Thermal analysis of BrTFF-grafted ETFE films revealed no phase separation between the perfluorinated poly(BrTFF) grafts and the ETFE base polymer. This high degree of compatibility is attributed to the similar fluorinated nature of both components, which is crucial for maintaining mechanical integrity [1].

Phase Miscibility
Class-level
No phase separation observed between poly(BrTFF) grafts and ETFE base film by thermal analysis.
Homogeneous graft distribution supports consistent membrane properties; attributed to similar fluorinated nature.
Class-level inference; validate in your specific system.
Polymer Miscibility Phase Separation Thermal Analysis

Procurement-Driven Application Scenarios for 2-Bromotetrafluoroethyl Trifluorovinyl Ether


Synthesis of High-Performance Proton Exchange Membranes (PEMs) for Fuel Cells

Researchers and manufacturers developing next-generation PEMs for hydrogen fuel cells or direct methanol fuel cells can leverage BrTFF to create membranes with proton conductivity that surpasses the Nafion 117 benchmark and enhanced chemical stability over conventional grafted membranes [1]. The monomer's bromine atom serves as an ATRP initiator site, enabling the controlled grafting of proton-conducting polymer brushes from a chemically robust perfluorinated backbone. This results in a membrane with precisely tailored architecture and performance [1].

Precision Modification of Fluoropolymer Surfaces and Films

For applications requiring the functionalization of fluoropolymer surfaces—such as creating adhesive layers, biocompatible coatings, or reactive interfaces—BrTFF offers a unique approach. It can be grafted into existing fluoropolymer films (e.g., ETFE, cPTFE) via gamma irradiation to introduce well-defined bromine functional groups with a grafting yield of 20% achievable at approximately 400 kGy [2]. These grafted bromine sites act as covalent anchors for subsequent surface-initiated polymerizations, allowing for the growth of functional polymer brushes directly from the fluoropolymer surface without compromising the substrate's bulk properties [3].

Development of Advanced Fluorinated Elastomers and Coatings

BrTFF can be incorporated as a functional co-monomer in the synthesis of perfluorinated elastomers (FFKM). Its dual vinyl and bromine functionality allows it to serve as both a polymerizable unit and a built-in cure site or reactive handle [4]. This enables the formulation of specialty elastomers and high-performance coatings with tailorable crosslinking density, improved chemical resistance, or specific surface properties, leveraging the inherent stability of the perfluorinated backbone.

Synthesis of Complex Fluorinated Building Blocks via ATRP

In synthetic organic and polymer chemistry, BrTFF functions as a valuable perfluorinated ATRP initiator. The bromine atom attached to the tetrafluoroethyl group can efficiently initiate the controlled radical polymerization of a wide range of vinyl monomers (e.g., styrene, acrylates) [5]. This allows chemists to construct well-defined block copolymers and complex macromolecular architectures that incorporate a fluorinated segment, useful in applications ranging from drug delivery to advanced surfactants and phase-separating materials.

Application
Selection Property
Validation Focus
Proton exchange membrane (PEM) synthesis
ATRP initiator site on perfluorinated backbone
Proton conductivity and chemical stability endpoints vs. reference membranes
Fluoropolymer surface functionalization
Covalently anchored bromine for surface-initiated polymerization
Grafting yield, surface homogeneity, and brush density control
Perfluorinated elastomers and coatings
Dual functionality: vinyl polymerization and built-in bromine cure site
Crosslinking density, chemical resistance, and mechanical integrity
Complex fluorinated block copolymers
Efficient ATRP initiator for vinyl monomers
Controlled polymerization kinetics, block architecture, and dispersity

Technical Documentation Hub

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